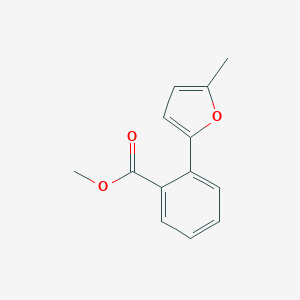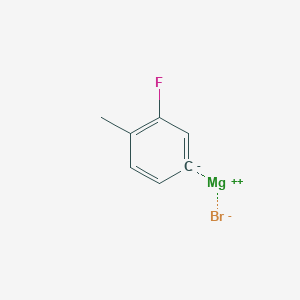
N-Boc-DL-valinol
Descripción general
Descripción
N-Boc-DL-valinol is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis N-Boc-DL-valinol has been highlighted for its role in chemical synthesis, especially in catalytic processes. For instance, it's used in Pd(II)-catalyzed aza-Wacker reactions for the efficient synthesis of 1,3-heterocycles such as saturated oxazolidines and imidazolidines. N-L-valinol derivatives, in particular, result in highly diastereoselective reactions, demonstrating the versatility of this compound in stereochemical outcomes in chemical synthesis (Elliott et al., 2011). Similarly, N-Boc-L-valine was used as a ligand in the enantioselective Pd(II)-catalyzed annulation of aminomethyl ferrocene derivatives with diarylethynes, leading to ferrocenes with planar chirality and excellent enantioselectivity (Shi et al., 2013).
Microbial Preparation and Industrial Application this compound, or its derivative d-valine, is noted for its significance as an organic chiral source with extensive industrial applications. It serves as an intermediate in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Its derivatives have shown activity in clinical use, such as in the treatment of immune-deficiency diseases and antitumor therapy. Furthermore, microbial preparation of d-valine is considered competitive and promising due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process (Chen et al., 2016).
Biological Activity and Pharmaceutical Applications In the realm of pharmaceuticals and biological activity, this compound derivatives have been used in the synthesis of novel amino acid hydrazide derivatives, showing antimicrobial activity and potential as a platform for further pharmaceutical development (Khattab, 2005).
Material Science and Nanotechnology Moreover, this compound plays a role in material science and nanotechnology. For instance, it was involved in the design and synthesis of amino acid-based hyperbranched polymers with tunable molecular weights and degrees of branching, leading to pH-responsive cationic hyperbranched architectures with potential applications in drug delivery and tissue engineering (Roy & De, 2014).
Catalysis and Synthesis The compound has also shown utility in catalysis and synthesis, as demonstrated by the synthesis of chiral ferrocenes with high enantioselectivity and planar chirality using N-Boc-L-Val-OH as a ligand (Shi et al., 2013).
Safety and Hazards
N-Boc-DL-valinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .
Propiedades
IUPAC Name |
tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRRYDVICNJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338033 | |
| Record name | N-Boc-DL-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169556-48-3 | |
| Record name | N-Boc-DL-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)


![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)


![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)





